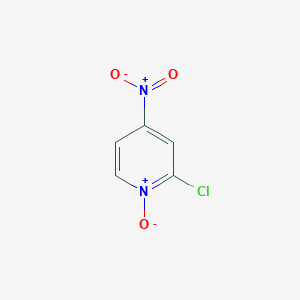

2-Chloro-4-nitropyridine-N-oxide

Description

The exact mass of the compound 2-Chloro-4-nitropyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527701. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTCMHHKDOVZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162675 | |

| Record name | 2-Chloro-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14432-16-7 | |

| Record name | 2-Chloro-4-nitropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14432-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-nitropyridine 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE5ASN4WNE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-4-nitropyridine-N-oxide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Chloro-4-nitropyridine-N-oxide, a key intermediate in pharmaceutical and agrochemical research.

Chemical Properties

This compound is a yellow to orange crystalline solid.[1] It is characterized by its pyridine ring substituted with a chlorine atom at the second position, a nitro group at the fourth position, and an N-oxide functional group.[1] This compound is moderately soluble in polar organic solvents.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 14432-16-7 | [2],[3],[4] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1],[2],[4] |

| Molecular Weight | 174.54 g/mol | [3],[4] |

| Appearance | Light orange to yellow to green powder/crystal | [1],[3] |

| Melting Point | 145.0-150.0 °C (may decompose) | [3],[5] |

| IUPAC Name | 2-chloro-4-nitro-1-oxidopyridin-1-ium | [4] |

| InChI | InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | [4] |

| SMILES | C1=C--INVALID-LINK--[O-])Cl">N+[O-] | [4] |

Chemical Structure

The structure of this compound has been confirmed by crystallographic studies. The molecule is essentially planar, with the nitro group being nearly coplanar with the aromatic ring, exhibiting a twist angle of approximately 6.48°.[6][7] In the solid state, the molecules arrange in a herringbone pattern.[6][7] The presence of the electron-withdrawing nitro group and the N-oxide functionality, combined with the chlorine atom, makes the pyridine ring highly electrophilic and susceptible to nucleophilic substitution, a key feature for its utility in organic synthesis.[1]

Synthesis of this compound

The compound is typically synthesized via the nitration of 2-chloropyridine-N-oxide. The following protocol is a representative example of its preparation.

-

Materials:

-

2-chloropyridine-N-oxide (1058 g, 6.06 moles)

-

Concentrated sulfuric acid (1.5 L)

-

90% Nitric acid (590 ml)

-

Ice (12 L)

-

Chloroform

-

Potassium carbonate

-

2-Propanol

-

-

Procedure:

-

Cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel with stirring.

-

Add 1058 grams of 2-chloropyridine-N-oxide portion-wise over a 5-hour period, maintaining the temperature between 5°C and 10°C.

-

Once the addition is complete, add 590 ml of 90% nitric acid dropwise, ensuring the temperature is maintained.

-

After the nitric acid addition, heat the reaction mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C. Remove the external heat source.

-

Allow the mixture to cool naturally. The temperature should fall from 115°C to 100°C over about one hour. Maintain the temperature at 100°C for an additional four hours using an external heat source.

-

Cool the reaction mixture and then carefully pour it into 12 liters of ice.

-

Collect the resulting solid product by filtration.

-

Wash the solid by suspending it in three separate one-liter portions of water.

-

Dry the solid to yield the primary crop of this compound (approx. 715 grams).

-

Combine the mother liquor and washes and extract with four one-liter portions of chloroform.

-

Dry the combined chloroform extracts with potassium carbonate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a residual solid.

-

Triturate the solid with 65 ml of 2-propanol to yield an additional crop of the product (approx. 94.2 grams).

-

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate, primarily used in the synthesis of pharmaceuticals and agrochemicals.[5] Its reactivity is dominated by the electrophilic nature of the pyridine ring. It serves as a precursor for various derivatives, including (thio)barbituric acids for treating non-alcoholic fatty liver disease and potent MET Kinase inhibitors.[8]

A common reaction is the deoxygenation of the N-oxide group to yield 2-chloro-4-nitropyridine. This transformation is crucial for accessing a different class of substituted pyridines.

-

Materials:

-

This compound (1.70 g, 9.74 mmol)

-

Anhydrous chloroform (25 mL)

-

Phosphorus trichloride (PCl₃) (4.2 mL, 48.7 mmol)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1.70 g of this compound in 25 mL of anhydrous chloroform at room temperature.

-

Slowly add 4.2 mL of phosphorus trichloride to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction solution into ice water.

-

Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous phase twice with chloroform.

-

Combine the organic phases and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the organic phase under vacuum to yield 2-chloro-4-nitropyridine as a solid (approx. 1.2 g, 78% yield).

-

Caption: Deoxygenation of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[3][9] It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][10]

| Hazard Class | Statement |

| GHS Pictogram | Danger |

| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] P302 + P352: IF ON SKIN: Wash with plenty of water.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[9] Proper disposal of waste material is required.[3]

References

- 1. CAS 14432-16-7: this compound [cymitquimica.com]

- 2. CAS 14432-16-7 | this compound - Synblock [synblock.com]

- 3. 2-Chloro-4-nitropyridine N-Oxide | 14432-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-4-nitropyridine | 23056-36-2 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloro-4-nitropyridine 1-oxide(14432-16-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. echemi.com [echemi.com]

2-Chloro-4-nitropyridine-N-oxide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-nitropyridine-N-oxide, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, and explores its biological activities and potential mechanisms of action.

Core Chemical and Physical Properties

This compound is a pyridine ring substituted with a chlorine atom at the 2-position, a nitro group at the 4-position, and an N-oxide functional group. It typically appears as a yellow to orange crystalline solid.[1]

| Property | Value | Reference |

| CAS Number | 14432-16-7 | [1][2][3] |

| Molecular Formula | C5H3ClN2O3 | [1][3] |

| Molecular Weight | 174.54 g/mol | [1][3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 151-155 °C | |

| Solubility | Moderately soluble in polar organic solvents | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with several established protocols. A common method involves the nitration of 2-chloropyridine-N-oxide.

Nitration of 2-Chloropyridine-N-oxide

This protocol describes the synthesis of this compound from 2-chloropyridine-N-oxide using a mixture of nitric acid and sulfuric acid.

Materials:

-

2-chloropyridine-N-oxide

-

Concentrated sulfuric acid

-

90% Nitric acid

-

Ice

-

Chloroform

-

Potassium carbonate

-

2-Propanol

Procedure:

-

Cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.

-

Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.

-

Add 590 ml of 90% nitric acid dropwise, keeping the temperature in the same range.

-

After the addition is complete, heat the mixture to 80°C and then remove the heat source. An exothermic reaction will cause the temperature to rise to approximately 115°C.

-

Maintain the temperature at 100°C for four hours.

-

Cool the reaction mixture and pour it into 12 liters of ice.

-

Collect the resulting solid by filtration and wash it three times by suspending it in one-liter portions of water.

-

Dry the solid to obtain the primary yield of this compound.[4]

-

Combine the mother liquor and washes and extract with four one-liter portions of chloroform.

-

Dry the combined chloroform extracts with potassium carbonate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a residual solid.

-

Triturate the solid with 65 ml of 2-propanol to yield an additional amount of the product.[4]

Experimental Workflow for Synthesis

Caption: Synthesis of this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups. The electron-withdrawing nitro group and the N-oxide moiety activate the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. The chlorine atom at the 2-position is a good leaving group, making this compound a valuable intermediate for introducing various substituents at this position.

The N-oxide group can also be deoxygenated to the corresponding pyridine. For instance, treatment with phosphorus trichloride can selectively remove the oxygen atom.[5]

Biological Activity and Potential Applications

Heterocyclic N-oxides, including pyridine-N-oxides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents.[6][7]

Anticancer Potential

The N-oxide functionality can act as a bioreductive group, meaning it can be selectively reduced in the hypoxic (low oxygen) environments often found in solid tumors. This reduction can lead to the formation of reactive species that are cytotoxic to cancer cells. While specific studies on the anticancer mechanism of this compound are limited, the broader class of pyridine-N-oxides has been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[8] The presence of the nitro group is often considered crucial for the antifungal and potentially anticancer efficacy of these compounds.[9]

Antibacterial and Antiviral Activity

Pyridine-N-oxide derivatives have demonstrated promising activity against various pathogens.[7] The N-oxide group can be crucial for antiviral activity, as demonstrated in studies against coronaviruses.[7] The antibacterial mechanism of some N-oxides is thought to involve enzymatic reduction, leading to cellular damage.[10]

Logical Relationship of N-Oxide Bioreduction

Caption: Bioreductive activation of pyridine-N-oxides.

Spectroscopic Data

Comprehensive characterization of this compound involves various spectroscopic techniques.

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the N-oxide. |

| ¹³C NMR | The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-O stretching of the N-oxide, the asymmetric and symmetric stretching of the nitro group (NO₂), and the C-Cl stretching. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for the development of novel therapeutic agents and as a key intermediate in organic synthesis. Its rich chemistry, driven by the interplay of its functional groups, allows for a wide range of chemical transformations. While the biological activities of the broader class of pyridine-N-oxides are well-documented, further in-depth studies are warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound and its derivatives. This guide provides a solid foundation for researchers and drug development professionals to explore the promising avenues this compound offers.

References

- 1. CAS 14432-16-7: this compound [cymitquimica.com]

- 2. 14432-16-7|2-Chloro-4-nitropyridine N-oxide|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis and crystallization of 2-Chloro-4-nitropyridine-N-oxide

An In-depth Technical Guide on the Synthesis and Crystallization of 2-Chloro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization of this compound, a key intermediate in the development of various pharmaceutical compounds.[1] This document details the experimental protocols, quantitative data, and visual representations of the chemical processes involved.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2-chloropyridine-N-oxide. This electrophilic substitution reaction introduces a nitro group onto the pyridine ring.

A common method involves the use of a nitrating mixture, composed of concentrated nitric acid and sulfuric acid, to react with 2-chloropyridine-N-oxide.[2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The precursor, 2-chloropyridine-N-oxide, can be synthesized by the oxidation of 2-chloropyridine, for instance, using hydrogen peroxide in acetic acid.[3][4]

Reaction Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocol for Synthesis

This protocol is based on established laboratory procedures.[2][3]

Materials:

-

2-chloropyridine-N-oxide

-

Concentrated sulfuric acid (H₂SO₄)

-

90% Nitric acid (HNO₃)

-

Ice

-

Water

-

Chloroform (CHCl₃)

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

2-Propanol

Procedure:

-

Reaction Setup: In a reaction vessel, cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.[2]

-

Addition of Reactant: Over a period of 5 hours, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide in portions, maintaining the temperature between 5-10°C.[2]

-

Nitration: Add 590 ml of 90% nitric acid dropwise. After the addition is complete, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C.[2]

-

Reaction Completion: Allow the reaction mixture to cool to 100°C and maintain this temperature for four hours with external heating.[2]

-

Quenching: Cool the reaction mixture and pour it into 12 liters of ice.[2]

-

Isolation of Product:

-

Extraction from Mother Liquor:

-

Secondary Yield:

-

Concentrate the filtrate under reduced pressure to obtain a residual solid.

-

Triturate the solid with 65 ml of 2-propanol to yield an additional amount of the product.[2]

-

Crystallization of this compound

Crystallization is a crucial step to obtain high-purity this compound, suitable for analytical and further synthetic purposes. Slow evaporation is a commonly employed technique to grow diffraction-quality single crystals.[5][6] Recrystallization from a solvent mixture like chloroform and ethanol can also be used for purification.[7]

Crystallization Workflow

Caption: Workflow for the crystallization of this compound.

Experimental Protocol for Crystallization

This protocol is designed for obtaining high-purity, diffraction-quality crystals.[5][6]

Materials:

-

Crude this compound

-

Chloroform (CHCl₃)

Procedure:

-

Dissolution: Dissolve 0.10 g of crude this compound in approximately 50 ml of chloroform. Gentle warming may be applied to facilitate dissolution.[5][6]

-

Slow Evaporation: Place the solution in a loosely covered container to allow for the slow evaporation of the solvent at room temperature. This should be done in a fume hood.

-

Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals. This process may take several days.

-

Isolation: Once suitable crystals have formed, carefully decant the remaining solvent.

-

Drying: Gently dry the crystals, avoiding excessive heat which could damage their structure.

Characterization Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClN₂O₃ | [8][9] |

| Molecular Weight | 174.54 g/mol | [8][9][10] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 151 - 154 °C | [3] |

| CAS Number | 14432-16-7 | [9][10] |

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information for this compound.[5][6] The molecule crystallizes in a herringbone pattern.[5][6]

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [8] |

| Space Group | P b c a | [8] |

| Cell Lengths (Å) | a = 5.9238, b = 9.735, c = 22.444 | [6][8] |

| Cell Angles (°) | α = 90, β = 90, γ = 90 | [8] |

| Nitro Group Twist Angle | 6.48 (8)° | [5][6] |

| Intermolecular Distances | O⋯O = 2.922 (3) Å, Cl⋯Cl = 3.708 (2) Å | [5][11] |

References

- 1. CAS 14432-16-7: this compound [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 8. 2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. CAS 14432-16-7 | this compound - Synblock [synblock.com]

- 11. journals.iucr.org [journals.iucr.org]

Technical Guide: Physicochemical Properties and Synthetic Protocol of 2-Chloro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-nitropyridine-N-oxide, a key intermediate in organic synthesis and potential lead compound in medicinal chemistry. The document details its melting point and solubility characteristics, alongside a representative experimental protocol for its synthesis and characterization. Furthermore, a potential signaling pathway relevant to its structural class is illustrated to inform drug development efforts.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic reactions, and formulation studies. It typically presents as a yellow to orange crystalline solid.[1]

| Property | Value | Source |

| Melting Point | 146-149 °C | AK Scientific, Inc. |

| 151-155 °C | ChemicalBook | |

| Appearance | Yellow to orange crystalline solid | CymitQuimica[1] |

| Solubility | Moderately soluble in polar organic solvents | CymitQuimica[1] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the nitration of 2-chloropyridine-N-oxide.

Materials:

-

2-chloropyridine-N-oxide

-

Concentrated sulfuric acid (H₂SO₄)

-

90% Nitric acid (HNO₃)

-

Ice

-

Water

-

Chloroform (CHCl₃)

-

Potassium carbonate (K₂CO₃)

-

2-Propanol

Procedure:

-

Cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel with stirring.

-

Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.

-

Add 590 ml of 90% nitric acid dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise.

-

Once the initial exotherm subsides, maintain the reaction mixture at 100°C for four hours.[2]

-

Cool the reaction mixture and pour it into 12 liters of ice.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid by suspending it in three separate one-liter portions of water.

-

Dry the solid to yield the primary crop of this compound.[2]

-

Combine the mother liquor and washes and extract with four one-liter portions of chloroform.

-

Dry the combined chloroform extracts with potassium carbonate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a residual solid.

-

Triturate the solid with 65 ml of 2-propanol to yield an additional crop of the product.[2]

Characterization - Melting Point Determination

Objective: To determine the melting point range of the synthesized this compound.

Materials:

-

Synthesized this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the synthesized product is completely dry.

-

Finely powder a small amount of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Potential Biological Significance and Signaling Pathway

While direct signaling pathway involvement for this compound is not extensively documented, the related compound, 4-nitropyridine-N-oxide, has been identified as a quorum sensing inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[3] This inhibition is believed to occur through the binding of the compound to the LasR protein, a key transcriptional regulator in the quorum sensing circuit.[3] This mechanism is of significant interest in the development of novel anti-infective agents. The structural similarity of this compound suggests it may have a similar biological target.

Caption: Potential inhibition of P. aeruginosa quorum sensing by this compound.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of 2-Chloro-4-nitropyridine-N-oxide, a key intermediate in the development of various pharmaceutical compounds and agricultural chemicals. This document provides a thorough review of the established synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.

Introduction

This compound is a versatile chemical intermediate characterized by a pyridine ring substituted with a chlorine atom at the second position, a nitro group at the fourth position, and an N-oxide functional group.[1] Its electrophilic nature makes it a valuable precursor in a variety of chemical reactions.[1] Notably, it is utilized in the preparation of (thio)barbituric acid derivatives for treating non-alcoholic fatty liver disease and in the production of potent MET Kinase inhibitors.[2]

Synthesis Methodology

The primary route for the synthesis of this compound involves a two-step process: the N-oxidation of 2-chloropyridine followed by the nitration of the resulting 2-chloropyridine-N-oxide.

Step 1: Synthesis of 2-Chloropyridine-N-oxide

The initial step involves the oxidation of 2-chloropyridine. A common method employs hydrogen peroxide in the presence of an acid, such as acetic acid.

Step 2: Synthesis of this compound

The intermediate, 2-chloropyridine-N-oxide, is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Two-Step Synthesis [3]

Part 1: Preparation of 2-Chloropyridine-N-oxide

-

To a suitable reaction vessel, add 5.7 g (50 mmol) of 2-chloropyridine and 4.5 g (75 mmol) of acetic acid.

-

Heat the mixture to 80°C.

-

Slowly add 5.9 g (175 mmol) of 30% hydrogen peroxide.

-

Maintain the reaction at 80°C with stirring for 3 hours.

-

After cooling to room temperature, remove the solvent by distillation under reduced pressure to obtain 6.25 g of 2-chloropyridine-N-oxide (96.5% yield) as an orange-red product. This intermediate can be used in the next step without further purification.

Part 2: Preparation of this compound

-

Cool the 2-chloropyridine-N-oxide obtained in the previous step to 2-3°C.

-

Add 15 ml of a nitrating mixture (concentrated sulfuric acid and 90% nitric acid in a 1:1 volume ratio), ensuring the addition is completed within 60 minutes while maintaining the temperature below 5°C.

-

Slowly heat the reaction mixture to 90°C and maintain it at this temperature with stirring for 4 to 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 10°C and pour it into an ice-water mixture.

-

Neutralize the solution with a 50% sodium hydroxide solution.

-

Filter the resulting solid. The filtrate can be extracted with chloroform.

-

The collected solid is recrystallized from alcohol to yield this compound (85.8% yield).

Protocol 2: One-Pot Synthesis [4]

-

Cool 1.5 liters of concentrated sulfuric acid to 0°C in a reaction vessel with stirring.

-

Add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide portion-wise over a 5-hour period, maintaining the temperature between 5°C and 10°C.

-

Add 590 ml of 90% nitric acid dropwise.

-

After the addition is complete, heat the mixture to 80°C. The exothermic reaction will cause the temperature to rise to 115°C.

-

Allow the reaction to cool to 100°C over one hour and maintain this temperature for four hours.

-

Cool the reaction mixture and pour it into 12 liters of ice.

-

Collect the resulting solid by filtration and wash it three times with one-liter portions of water.

-

Dry the solid to yield 715 grams of this compound.

-

Combine the mother liquor and washes and extract with four one-liter portions of chloroform.

-

Dry the combined chloroform extracts with potassium carbonate, filter, and concentrate under reduced pressure to obtain a residual solid.

-

Triturate the solid with 65 ml of 2-propanol to yield an additional 94.2 grams of the product.

Quantitative Data Summary

| Synthesis Step | Reactants | Reagent Quantities | Reaction Conditions | Product | Yield | Reference |

| Step 1: N-Oxidation | 2-Chloropyridine, Acetic Acid, Hydrogen Peroxide | 5.7 g (50 mmol), 4.5 g (75 mmol), 5.9 g (175 mmol, 30%) | 80°C, 3 hours | 2-Chloropyridine-N-oxide | 96.5% | [3] |

| Step 2: Nitration | 2-Chloropyridine-N-oxide, Conc. H₂SO₄, 90% HNO₃ | 6.25 g (product from step 1), 15 ml (1:1 mixture) | 90°C, 4-6 hours | This compound | 85.8% | [3] |

| One-Pot Synthesis | 2-Chloropyridine-N-oxide, Conc. H₂SO₄, 90% HNO₃ | 1058 g (6.06 mol), 1.5 L, 590 ml | 0-115°C, ~5 hours | This compound | ~75% (initial solid) | [4] |

Experimental Workflow Visualization

The following diagram illustrates the general two-step synthesis process for this compound.

Caption: Two-step synthesis workflow for this compound.

Logical Relationship of Synthesis

The synthesis of this compound is a sequential process where the successful formation of the intermediate is crucial for the final nitration step.

Caption: Logical flow of the synthesis from starting materials to the final product.

Conclusion

The synthesis of this compound is a well-established process that is critical for the production of various downstream products in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development, enabling efficient and reproducible synthesis of this important intermediate.

References

The Synthetic Versatility of 2-Chloro-4-nitropyridine-N-oxide: A Gateway to Key Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitropyridine-N-oxide is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique electronic properties, arising from the synergistic effects of the chloro, nitro, and N-oxide groups, render it exceptionally reactive and versatile. The electron-withdrawing nature of the nitro group and the N-oxide moiety activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2-position, making the chlorine atom an excellent leaving group. This inherent reactivity allows for the strategic introduction of various functionalities, paving the way for the construction of complex molecular architectures found in modern therapeutics. This technical guide provides a comprehensive overview of the key intermediates derived from this compound and their application in the synthesis of pharmaceuticals, supported by detailed experimental protocols and quantitative data.

The Reactivity Landscape of this compound

The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic displacement of the C2-chloro group and reduction of the C4-nitro group. The N-oxide functionality not only enhances the electrophilicity of the C2 and C6 positions but can also be readily removed at a later synthetic stage, adding another layer of strategic flexibility.

The general reactivity of this compound is depicted in the following workflow:

Unveiling the Solid-State Architecture of 2-Chloro-4-nitropyridine-N-oxide: A Crystallographic and Molecular Packing Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and molecular packing of 2-Chloro-4-nitropyridine-N-oxide, a compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and intermolecular interactions that define its solid-state architecture, based on the study by Shafer, Lynch, and Padgett.

Crystallographic Data and Structure Refinement

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system with the space group Pbca.[1][2] The unit cell parameters and other crystal data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₅H₃ClN₂O₃ |

| Formula Weight | 174.54 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.9238 (14)[1] |

| b (Å) | 9.735 (2)[1] |

| c (Å) | 22.444 (8)[1] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1294.3 (5) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.791[1] |

| Radiation Type | Mo Kα (λ = 0.71073 Å)[1] |

| Temperature (K) | 176 |

| Crystal Size (mm) | 0.34 × 0.18 × 0.08[1] |

| R [F > 2σ(F)] | 0.050[1] |

| CCDC No. | 1814493[3] |

Molecular Geometry

The molecular structure of this compound is characterized by a pyridine N-oxide ring substituted with a chlorine atom at position 2 and a nitro group at position 4. The nitro group is nearly coplanar with the aromatic ring, exhibiting a twist angle of 6.48 (8)°.[1][3] Selected bond lengths and angles are presented in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl1—C1 | Value not available in search results |

| O1—N1 | Value not available in search results |

| O2—N2 | Value not available in search results |

| O3—N2 | Value not available in search results |

| N1—C1 | Value not available in search results |

| N1—C5 | Value not available in search results |

| N2—C3 | Value not available in search results |

| C1—C2 | Value not available in search results |

| C2—C3 | Value not available in search results |

| C3—C4 | Value not available in search results |

| C4—C5 | Value not available in search results |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C5—N1—C1 | Value not available in search results |

| O1—N1—C1 | Value not available in search results |

| O1—N1—C5 | Value not available in search results |

| O2—N2—O3 | Value not available in search results |

| O2—N2—C3 | Value not available in search results |

| O3—N2—C3 | Value not available in search results |

| N1—C1—C2 | 121.1 (2)[2] |

| N1—C1—Cl1 | 116.0 (2)[2] |

| C2—C1—Cl1 | 122.9 (2)[2] |

| C1—C2—C3 | 118.7 (2)[2] |

| N2—C3—C2 | Value not available in search results |

| N2—C3—C4 | Value not available in search results |

| C2—C3—C4 | Value not available in search results |

| C5—C4—C3 | Value not available in search results |

| N1—C5—C4 | 121.3 (2)[2] |

Molecular Packing and Intermolecular Interactions

The molecular packing of this compound is distinguished by a herringbone pattern, with the zigzag motif extending along the b-axis.[1][3] Notably, the crystal structure is devoid of classical hydrogen bonds and π–π stacking interactions.[1][3] The packing is primarily governed by weaker intermolecular contacts.

The herringbone layers are separated by a distance of 2.947 (4) Å with a slip of 5.155 (5) Å.[3] Adjacent molecules within the herringbone arrangement are tilted at a ring-to-ring angle of 47.08 (10)°.[3] Key intermolecular distances include a Cl⋯Cl contact of 3.708 (2) Å and an O⋯O distance of 2.922 (3) Å between the N-oxide oxygen of one molecule and a nitro group oxygen of a neighboring molecule.[3]

Experimental Protocols

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained from a commercial source (Sigma-Aldrich). 0.10 g of the compound was dissolved in approximately 50 ml of chloroform. Diffraction-quality crystals were grown by the slow evaporation of the solvent at ambient temperature.[3]

X-ray Data Collection and Structure Refinement

A colorless prism-shaped crystal was mounted for data collection. X-ray diffraction data were collected at 176 K using a Rigaku XtalLab mini CCD diffractometer with Mo Kα radiation.[1] A multi-scan absorption correction was applied to the data.[1] The structure was solved and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for the crystallographic analysis and the key intermolecular interactions governing the molecular packing.

References

Methodological & Application

Synthesis of 2-Chloro-4-nitropyridine-N-oxide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-chloro-4-nitropyridine-N-oxide from 2-chloropyridine-N-oxide. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocols detailed below are based on established chemical literature, offering reproducible methods for laboratory-scale synthesis.

Introduction

This compound is a key building block in medicinal chemistry and drug development. It serves as a precursor for the introduction of the 4-nitropyridine-N-oxide moiety, which is present in a range of biologically active molecules. The synthesis involves the nitration of 2-chloropyridine-N-oxide, a reaction that requires careful control of conditions to ensure both high yield and purity. This document outlines two common and effective protocols for this transformation.

Reaction Scheme

The synthesis proceeds via the electrophilic nitration of the pyridine ring at the C-4 position, activated by the N-oxide group.

Figure 1. General reaction scheme for the nitration of 2-chloropyridine-N-oxide.

Experimental Protocols

Two primary methods for the nitration of 2-chloropyridine-N-oxide are presented below. Protocol A utilizes a mixture of concentrated sulfuric acid and nitric acid, a standard nitrating mixture. Protocol B employs a mixture of acetic acid and hydrogen peroxide to generate peracetic acid in situ for the initial oxidation to the N-oxide, followed by nitration.

Protocol A: Nitration using Sulfuric Acid and Nitric Acid

This protocol is a robust and widely used method for the nitration of pyridine-N-oxides.

Materials:

-

2-chloropyridine-N-oxide

-

Concentrated sulfuric acid (H₂SO₄)

-

90% Nitric acid (HNO₃)

-

Ice

-

Chloroform (CHCl₃)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

2-Propanol

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, add 1.5 liters of concentrated sulfuric acid and cool the flask to 0°C in an ice bath.[3]

-

Addition of Starting Material: With continuous stirring, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide to the cooled sulfuric acid in portions over a period of 5 hours. It is crucial to maintain the reaction mixture temperature between 5°C and 10°C during this addition.[3]

-

Addition of Nitric Acid: After the complete addition of 2-chloropyridine-N-oxide, add 590 ml of 90% nitric acid dropwise to the reaction mixture, while still maintaining the temperature between 5°C and 10°C.[3]

-

Heating the Reaction: Once the nitric acid addition is complete, heat the reaction mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C. The heat source should be removed at this point.[3]

-

Maintaining Reaction Temperature: Allow the reaction temperature to naturally decrease to 100°C over about an hour. Then, maintain the temperature at 100°C for an additional four hours using an external heat source.[3]

-

Work-up: Cool the reaction mixture and then carefully pour it into 12 liters of ice.[3]

-

Isolation of the Product: The solid product will precipitate out of the solution. Collect the solid by filtration and wash it three times by suspending it in one-liter portions of water. Dry the solid to obtain the initial crop of this compound.[3]

-

Extraction from Mother Liquor: Combine the mother liquor and the aqueous washes and extract them with four one-liter portions of chloroform.[3]

-

Drying and Concentration: Dry the combined chloroform extracts with potassium carbonate and filter.[3] Concentrate the filtrate under reduced pressure to obtain a residual solid.[3]

-

Second Crop of Product: Triturate the residual solid with 65 ml of 2-propanol to yield an additional amount of this compound.[3]

Protocol B: Nitration using Acetic Acid and a Nitrating Mixture

This alternative method provides a different solvent and temperature profile for the nitration.

Materials:

-

2-chloropyridine-N-oxide

-

Acetic acid

-

Concentrated sulfuric acid

-

90% Nitric acid

-

Ice-water mixture

-

50% Sodium hydroxide (NaOH) solution or Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Ethanol

Procedure:

-

Preparation of Starting Material: Add 5.7 g (50 mmol) of 2-chloropyridine and 4.5 g (75 mmol) of acetic acid to a reaction vessel. Heat the mixture to 80°C and slowly add 5.9 g (175 mmol) of 30% H₂O₂. Maintain the reaction at 80°C for 3 hours. After cooling, remove the volatiles by distillation under reduced pressure to obtain crude 2-chloropyridine-N-oxide. This product can be used directly in the next step.[1]

-

Cooling and Addition of Nitrating Mixture: Cool the crude 2-chloropyridine-N-oxide to 2-3°C. Prepare a nitrating mixture of concentrated sulfuric acid and 90% nitric acid (1:1 volume ratio). Slowly add 15 ml of this nitrating mixture to the cooled starting material.[1]

-

Heating the Reaction: After the addition is complete, slowly heat the reaction mixture to 90°C and maintain this temperature with stirring for 5 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, cool the mixture to 10°C and pour it into an appropriate amount of an ice-water mixture.[1]

-

Neutralization and Isolation: Neutralize the mixture with a 50% NaOH solution.[1] The product will precipitate as a tan-brown solid. Filter the solid and wash it with water.

-

Purification: The crude product can be purified by recrystallization from hot chloroform or ethanol to yield pure this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described protocols for easy comparison.

| Parameter | Protocol A | Protocol B |

| Starting Material | 2-chloropyridine-N-oxide | 2-chloropyridine |

| Nitrating Agent | Conc. H₂SO₄ / 90% HNO₃ | Conc. H₂SO₄ / 90% HNO₃ |

| Solvent | Concentrated H₂SO₄ | Acetic Acid (initially) |

| Reaction Temperature | 5-10°C (addition), then 80-115°C, then 100°C | 2-3°C (addition), then 90°C |

| Reaction Time | ~5 hours (addition) + 4 hours (heating) | 5 hours |

| Yield | 715 g (initial) + 94.2 g (second crop) from 1058 g starting material (~77% total)[3] | 85.8%[1] |

Experimental Workflow and Logic

The synthesis of this compound follows a clear and logical workflow, which is visualized in the diagram below. The process begins with the careful preparation and mixing of reagents, followed by a controlled reaction and subsequent work-up and purification steps to isolate the final product.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Both concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and can proceed vigorously. Maintain strict temperature control and add reagents slowly to avoid uncontrolled reactions.

-

Chloroform is a hazardous solvent. Handle it in a fume hood and avoid inhalation or skin contact.

-

Always quench the reaction mixture by pouring it onto ice slowly and carefully.

By following these detailed protocols and safety guidelines, researchers can successfully synthesize this compound for its various applications in research and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitropyridine-N-oxide is a highly reactive and versatile building block in organic synthesis, particularly favored in the development of novel pharmaceutical agents and functional materials. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of both the 4-nitro group and the N-oxide functionality. This activation facilitates the displacement of the chloro group at the 2-position by a wide array of nucleophiles, enabling the synthesis of a diverse range of 2-substituted-4-nitropyridine-N-oxides. These products are valuable intermediates, for instance, in the synthesis of compounds with potential biological activities.[1]

This document provides detailed application notes and generalized protocols for the use of this compound in nucleophilic aromatic substitution reactions with common classes of nucleophiles: amines, thiols, and alkoxides.

Reaction Mechanism and Pathway

The nucleophilic aromatic substitution reaction of this compound proceeds through a well-established SNAr mechanism. The process is initiated by the attack of a nucleophile at the electron-deficient C-2 position of the pyridine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing nitro group and the N-oxide. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the 2-substituted product.[1]

Caption: General mechanism of SNAr on this compound.

Experimental Protocols and Data

The following protocols are generalized based on established procedures for similar activated heterocyclic systems. Researchers should optimize these conditions for specific substrates.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines typically proceeds smoothly to afford the corresponding 2-amino-4-nitropyridine-N-oxide derivatives. The reaction can often be carried out in a polar aprotic solvent, and in some cases, the presence of a non-nucleophilic base is beneficial to scavenge the HCl generated.

General Protocol:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq.).

-

If the amine is used as its salt, or if a less nucleophilic amine is employed, a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2-1.5 eq.) can be added.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Reactions with Amines (Illustrative)

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Ethanol | Et₃N | Reflux | 4-8 | 85-95 |

| Benzylamine | DMF | K₂CO₃ | 60 | 2-4 | 90-98 |

| Morpholine | Acetonitrile | None | RT | 1-3 | >95 |

| Piperidine | Ethanol | None | RT | 1-2 | >95 |

Note: The data in this table is illustrative and based on the reactivity of analogous compounds. Actual yields may vary.

Reaction with Thiol Nucleophiles

Thiol nucleophiles readily displace the chloride in this compound to form 2-thioether-4-nitropyridine-N-oxides. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

General Protocol:

-

To a solution of the thiol (1.0-1.1 eq.) in a polar solvent such as DMF or ethanol is added a base (e.g., sodium hydride, potassium carbonate, or sodium ethoxide) (1.1 eq.) at 0 °C.

-

The mixture is stirred for a short period to allow for the formation of the thiolate.

-

A solution of this compound (1.0 eq.) in the same solvent is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Quantitative Data for Reactions with Thiols (Illustrative)

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenol | DMF | K₂CO₃ | RT | 2-4 | 80-90 |

| Benzyl mercaptan | Ethanol | NaOEt | RT | 1-3 | 85-95 |

| Ethanethiol | Acetonitrile | NaH | 0 to RT | 1-2 | 88-96 |

Note: The data in this table is illustrative and based on the reactivity of analogous compounds. Actual yields may vary.

Reaction with Alkoxide Nucleophiles

Alkoxides, generated in situ from the corresponding alcohol and a strong base, react with this compound to yield 2-alkoxy-4-nitropyridine-N-oxides. Anhydrous conditions are generally preferred to avoid the formation of the hydrolysis byproduct, 2-hydroxy-4-nitropyridine-N-oxide.

General Protocol:

-

To a solution of the anhydrous alcohol (which also serves as the solvent) is added a strong base such as sodium metal, sodium hydride, or potassium tert-butoxide (1.1 eq.) under an inert atmosphere.

-

The mixture is stirred until the base has completely reacted to form the alkoxide.

-

This compound (1.0 eq.) is added portion-wise, maintaining the reaction temperature.

-

The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure.

-

The residue is taken up in water and extracted with an appropriate organic solvent.

-

The organic extracts are combined, washed with brine, dried, and concentrated.

-

Purification of the crude product is achieved by column chromatography or recrystallization.

Quantitative Data for Reactions with Alkoxides (Illustrative)

| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | Methanol | Na | RT to Reflux | 3-6 | 75-85 |

| Sodium Ethoxide | Ethanol | NaH | RT to Reflux | 2-5 | 80-90 |

| Potassium tert-butoxide | tert-Butanol | K | 50 | 4-8 | 70-80 |

Note: The data in this table is illustrative and based on the reactivity of analogous compounds. Actual yields may vary.

Experimental Workflow Diagram

Caption: General workflow for SNAr reactions.

Applications in Drug Development

The 2-substituted-4-nitropyridine-N-oxide scaffold is a key pharmacophore in medicinal chemistry. The introduction of diverse functionalities at the 2-position allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the 4-nitro group can be readily reduced to an amino group, which serves as a handle for further derivatization, for example, through amide bond formation or reductive amination.[2] This versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Applications of 2-Chloro-4-nitropyridine-N-oxide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitropyridine-N-oxide is a versatile and highly reactive building block in medicinal chemistry. Its unique electronic properties, stemming from the presence of a chloro leaving group at the 2-position, an electron-withdrawing nitro group at the 4-position, and the N-oxide moiety, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The pyridine N-oxide scaffold itself is found in numerous bioactive molecules, exhibiting a wide spectrum of activities including anticancer, antibacterial, antihypertensive, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.

Key Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of treatments for infectious diseases and cancer.[2] Its primary utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2-position, allowing for the introduction of a wide array of functional groups.

Core Reactions and Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is readily displaced by various nucleophiles, including amines, thiols, and alcohols. This reaction is the cornerstone of its application in building diverse molecular libraries for drug discovery.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a handle for further functionalization, such as amide bond formation.

-

Deoxygenation of the N-oxide: The N-oxide can be removed to generate the corresponding pyridine derivative, which may be the desired final scaffold or an intermediate for subsequent reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the nitration of 2-chloropyridine-N-oxide to yield the title compound.[1]

Reaction Scheme:

Diagram of the synthesis of this compound.

Materials:

-

2-Chloropyridine-N-oxide (1058 g, 6.06 moles)

-

Concentrated Sulfuric Acid (1.5 L)

-

90% Nitric Acid (590 ml)

-

Ice

-

Chloroform

-

Potassium Carbonate

-

2-Propanol

Procedure:

-

Cool 1.5 L of concentrated sulfuric acid to 0°C in a suitable reaction vessel with stirring.

-

Add 1058 g of 2-chloropyridine-N-oxide portionwise over a 5-hour period, maintaining the temperature between 5-10°C.

-

To the reaction mixture, add 590 ml of 90% nitric acid dropwise, ensuring the temperature is maintained at 5-10°C.

-

After the addition is complete, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise.

-

Maintain the reaction temperature at 100°C for four hours using an external heat source.

-

Cool the reaction mixture and pour it into 12 L of ice.

-

Collect the resulting solid by filtration and wash it three times by suspending it in 1 L portions of water.

-

Dry the solid to yield this compound (initial yield: 715 g).

-

Combine the mother liquor and washes and extract with four 1 L portions of chloroform.

-

Dry the combined chloroform extracts with potassium carbonate, filter, and concentrate under reduced pressure.

-

Triturate the residual solid with 65 ml of 2-propanol to obtain an additional 94.2 g of the product.

Protocol 2: Deoxygenation to 2-Chloro-4-nitropyridine

This protocol details the removal of the N-oxide functionality to yield 2-chloro-4-nitropyridine.[3]

Reaction Scheme:

Diagram of the deoxygenation of this compound.

Materials:

-

This compound (1.70 g, 9.74 mmol)

-

Phosphorus trichloride (4.2 mL, 48.7 mmol)

-

Anhydrous Chloroform (25 mL)

-

Ice water

-

Saturated aqueous sodium bicarbonate solution

-

Chloroform (for extraction)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1.70 g of this compound in 25 mL of anhydrous chloroform at room temperature.

-

Slowly add 4.2 mL of phosphorus trichloride to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature overnight.

-

Cool the mixture to room temperature and carefully pour it into ice water.

-

Basify the mixture to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous phase twice with chloroform.

-

Combine the organic phases, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the organic phase under reduced pressure.

-

Dry the resulting solid under high vacuum to afford 2-chloro-4-nitropyridine (1.2 g, 78% yield).[3]

Protocol 3: Reduction to 2-Chloro-4-aminopyridine

This protocol describes the reduction of both the nitro group and the N-oxide to produce 2-chloro-4-aminopyridine.

Reaction Scheme:

Diagram of the reduction of this compound.

Materials:

-

This compound

-

Iron powder

-

Glacial acetic acid

-

Aqueous sodium hydroxide solution (50-65 wt.%)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene-cyclohexane (1:1)

Procedure:

-

In a reaction flask, add this compound, iron powder, and glacial acetic acid.

-

Heat the mixture to reflux and react for 1 to 1.5 hours. Monitor the reaction completion by TLC.

-

Cool the reaction mixture to below 25°C and adjust the pH to 7.0-8.0 with a 50-65 wt.% aqueous sodium hydroxide solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium chloride solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it.

-

Recrystallize the crude product from a 1:1 mixture of benzene-cyclohexane to obtain the pure 2-chloro-4-aminopyridine.

Quantitative Data Summary

The following tables summarize the quantitative data for the reactions described above.

Table 1: Synthesis and Transformation of this compound

| Reaction | Starting Material | Product | Reagents | Conditions | Yield | Reference |

| Nitration | 2-Chloropyridine-N-oxide | This compound | Conc. H₂SO₄, 90% HNO₃ | 5-10°C then 100°C | Not specified | [1] |

| Deoxygenation | This compound | 2-Chloro-4-nitropyridine | PCl₃, Chloroform | Reflux | 78% | [3] |

| Reduction | This compound | 2-Chloro-4-aminopyridine | Fe, Acetic Acid | Reflux | Not specified |

Signaling Pathways and Experimental Workflows

The derivatives of this compound are precursors to a variety of biologically active molecules that can modulate different signaling pathways. For instance, substituted pyridines are known to act as kinase inhibitors.

Diagram of a typical workflow for developing kinase inhibitors.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse heterocyclic compounds in medicinal chemistry. Its well-defined reactivity allows for the systematic generation of compound libraries for screening against various biological targets. The protocols and data presented here provide a foundation for researchers to utilize this versatile building block in their drug discovery and development efforts. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of novel bioactive molecules.

References

2-Chloro-4-nitropyridine-N-oxide: A Versatile Precursor for the Synthesis of 4-Substituted Pyridine Derivatives

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Chloro-4-nitropyridine-N-oxide is a highly valuable and reactive chemical intermediate, serving as a versatile precursor for the synthesis of a wide array of 4-substituted pyridine derivatives. The presence of the electron-withdrawing nitro group at the 4-position, coupled with the N-oxide functionality, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups at the C4-position, leading to a diverse range of molecular scaffolds with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of several classes of 4-substituted pyridine derivatives starting from this compound.

Synthesis of the Precursor: this compound

The starting material, this compound, is typically synthesized by the nitration of 2-chloropyridine-N-oxide.

Experimental Protocol:

A detailed protocol for the synthesis of this compound is as follows:

-

Cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.

-

Add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide portion-wise over a 5-hour period, maintaining the temperature between 5-10°C.

-

Add 590 ml of 90% nitric acid dropwise, keeping the temperature at 5-10°C.

-

After the addition is complete, heat the reaction mixture to 80°C and then remove the heat source. The exothermic reaction will cause the temperature to rise to approximately 115°C.

-

Maintain the temperature at 100°C for four hours.

-

Cool the reaction mixture and pour it into 12 liters of ice.

-

Collect the resulting solid by filtration and wash it three times with one-liter portions of water by suspension.

-

Dry the solid to yield this compound.

-

The mother liquor and washes can be combined and extracted with four one-liter portions of chloroform. The combined extracts are then dried with potassium carbonate, filtered, and concentrated under reduced pressure to yield additional product.[1][2]

Synthesis of 4-Amino-2-chloropyridine Derivatives

One of the most common applications of this compound is its conversion to 4-amino-2-chloropyridine, a key intermediate in the synthesis of various biologically active compounds, including the plant growth regulator Forchlorfenuron (KT-30).[3] The synthesis involves the reduction of the nitro group to an amine.

Experimental Protocol:

-

In a reaction vessel, combine this compound (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and glacial acetic acid (250 mL).

-

Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction completion by TLC to ensure all starting material is consumed.

-

Cool the reaction mixture to below 25°C.

-

Adjust the pH of the solution to 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 500 mL).

-

Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to obtain pure 2-chloro-4-aminopyridine.[4]

Quantitative Data for 4-Amino-2-chloropyridine Synthesis:

| Precursor | Reagents | Solvent | Reaction Time | Temperature | Yield |

| This compound | Iron powder, Acetic acid | Acetic acid | 1.5 h | Reflux | ~69% |

Table 1: Summary of the synthesis of 4-amino-2-chloropyridine.[5]

Synthesis of 4-Alkoxy and 4-Aryloxy Pyridine Derivatives

The nitro group in this compound can be displaced by alkoxide or aryloxide nucleophiles to generate the corresponding 4-alkoxy and 4-aryloxy derivatives. These compounds are of interest in medicinal chemistry, with some 4-phenoxypyridine derivatives showing activity as c-Met kinase inhibitors.

General Experimental Workflow:

Caption: General workflow for the synthesis of 4-alkoxy/aryloxy-2-chloropyridine-N-oxides.

Synthesis of 4-Thio-substituted Pyridine Derivatives

Similarly to alkoxides, thiols and thiophenols can be used as nucleophiles to displace the nitro group and form 4-thio-substituted pyridine derivatives. These compounds have shown a range of biological activities.

General Experimental Workflow:

Caption: General workflow for the synthesis of 4-thio-substituted-2-chloropyridine-N-oxides.

Deoxygenation of the Pyridine-N-oxide

The final step in the synthesis of many 4-substituted pyridine derivatives is the deoxygenation of the N-oxide to yield the corresponding pyridine. A common reagent for this transformation is phosphorus trichloride (PCl3).

Experimental Protocol:

-

Dissolve the 2-chloro-4-substituted-pyridine-N-oxide (e.g., 1.70 g, 9.74 mmol of this compound) in anhydrous chloroform (25 mL) at room temperature.

-

Slowly add phosphorus trichloride (4.2 mL, 48.7 mmol).

-

Heat the reaction mixture to reflux and maintain this temperature overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction solution into ice water and adjust the pH to 7-8 with an alkali solution (e.g., saturated aqueous sodium bicarbonate).

-

Extract the aqueous phase twice with chloroform.

-

Combine the organic phases, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the deoxygenated product.[6]

Quantitative Data for Deoxygenation:

| Substrate | Reagent | Solvent | Temperature | Yield |

| This compound | PCl3 | Chloroform | Reflux | 78% |

Table 2: Deoxygenation of this compound.[6]

Biological Significance and Signaling Pathways

4-Aminopyridine Derivatives:

4-Aminopyridine and its derivatives are known to function as potassium channel blockers.[1][7][8] By blocking voltage-gated potassium channels in neurons, they prolong the duration of the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism of action is particularly relevant in neurological disorders characterized by demyelination, such as multiple sclerosis, where it can improve nerve impulse conduction.

References

- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 4. rupress.org [rupress.org]

- 5. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 6. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. On the mechanism by which 4-Aminopyridine occludes quinidine block of the cardiac K+ channel, hKv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving 2-Chloro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups, protocols, and application notes for key chemical transformations involving 2-Chloro-4-nitropyridine-N-oxide. This versatile reagent serves as a valuable intermediate in the synthesis of a wide range of substituted pyridine derivatives, which are prominent scaffolds in pharmaceuticals and agrochemicals.

Introduction